molecular formula C23H24N4O3 B10924754 N-[4-(furan-2-yl)butan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(furan-2-yl)butan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924754
M. Wt: 404.5 g/mol
InChI Key: JUUCYFPPAAPMSI-UHFFFAOYSA-N
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Description

N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-furyl)-1-methylpropan-1-one with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-chloropyridine-3-carboxylic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and altering cellular pathways.

Comparison with Similar Compounds

N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives:

    Similar Compounds: Pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.

    Uniqueness: The presence of the furan ring and methoxyphenyl group in N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-15(6-9-18-5-4-12-30-18)25-23(28)19-13-21(16-7-10-17(29-3)11-8-16)26-22-20(19)14-24-27(22)2/h4-5,7-8,10-15H,6,9H2,1-3H3,(H,25,28)

InChI Key

JUUCYFPPAAPMSI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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